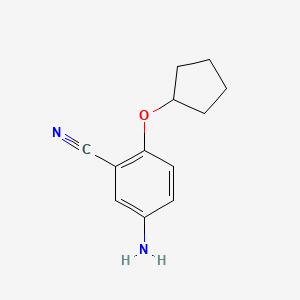

5-Amino-2-(cyclopentyloxy)benzonitrile

描述

属性

IUPAC Name |

5-amino-2-cyclopentyloxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-9-7-10(14)5-6-12(9)15-11-3-1-2-4-11/h5-7,11H,1-4,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPMPQMTTUODKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250226-02-8 | |

| Record name | 5-amino-2-(cyclopentyloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic pathway for 5-amino-2-(cyclopentyloxy)benzonitrile prioritizes modular construction of the benzene ring substituents. Two primary strategies dominate the literature:

Nitro Reduction Pathway

This approach begins with a pre-functionalized nitro intermediate. For example, 2-(cyclopentyloxy)-5-nitrobenzonitrile serves as the precursor, with the nitro group subsequently reduced to an amine. This method benefits from the stability of the nitrile group under hydrogenation conditions.

Detailed Synthetic Protocols

Synthesis via Nitro Intermediate

Preparation of 2-(Cyclopentyloxy)-5-nitrobenzonitrile

Step 1: Nitration of 2-Hydroxybenzonitrile

2-Hydroxybenzonitrile undergoes nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This regioselectively introduces a nitro group at the 5-position, yielding 2-hydroxy-5-nitrobenzonitrile.

Step 2: Williamson Ether Synthesis

The hydroxyl group is alkylated with cyclopentyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

$$

\text{2-Hydroxy-5-nitrobenzonitrile} + \text{Cyclopentyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-(Cyclopentyloxy)-5-nitrobenzonitrile}

$$

Yield: 85–90%.

Reduction of Nitro to Amino Group

Catalytic hydrogenation of 2-(cyclopentyloxy)-5-nitrobenzonitrile is performed under H₂ (1.0 MPa) using 10% palladium on carbon (Pd/C) in ethanol at 95°C for 5 hours.

$$

\text{2-(Cyclopentyloxy)-5-nitrobenzonitrile} \xrightarrow{\text{H₂, Pd/C}} \text{this compound}

$$

Yield: 90–93%.

Purity: 98.8–99.7% (HPLC).

Alternative Route: Ullmann Coupling

A less common method employs Ullmann-type coupling to introduce the cyclopentyloxy group. Copper(I) iodide (CuI) and 1,10-phenanthroline facilitate the reaction between 2-iodo-5-nitrobenzonitrile and cyclopentanol in dimethyl sulfoxide (DMSO) at 120°C.

$$

\text{2-Iodo-5-nitrobenzonitrile} + \text{Cyclopentanol} \xrightarrow{\text{CuI, DMSO}} \text{2-(Cyclopentyloxy)-5-nitrobenzonitrile}

$$

Yield: 75–80%.

Optimization and Critical Parameters

Solvent and Base Selection for Etherification

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 6.60 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.52 (d, J = 2.4 Hz, 1H, Ar-H), 5.20–5.10 (m, 1H, OCH), 2.10–1.60 (m, 8H, cyclopentyl).

- ¹³C NMR (100 MHz, CDCl₃): δ 160.1 (C-O), 149.2 (C-NH₂), 118.9 (CN), 116.5–110.2 (Ar-C), 80.1 (OCH), 33.4–23.8 (cyclopentyl).

4.2 High-Resolution Mass Spectrometry (HRMS)

化学反应分析

Types of Reactions

5-Amino-2-(cyclopentyloxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The amino group can participate in electrophilic substitution reactions, forming derivatives like acylated or alkylated products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Acylated or alkylated derivatives.

科学研究应用

5-Amino-2-(cyclopentyloxy)benzonitrile is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme inhibitors and receptor ligands.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Amino-2-(cyclopentyloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopentyloxy group provides hydrophobic interactions, enhancing binding affinity and specificity. The nitrile group can participate in nucleophilic addition reactions, further modulating the compound’s activity .

相似化合物的比较

Alkoxy-Substituted Benzonitriles

These derivatives feature oxygen-linked alkyl or aryl groups at the 2-position:

Structural Insights :

Heterocyclic and Amine-Substituted Benzonitriles

These derivatives incorporate nitrogen-containing groups at the 2-position:

Structural Insights :

Halogenated Benzonitriles

Halogen substituents modify electronic properties and bioactivity:

生物活性

5-Amino-2-(cyclopentyloxy)benzonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group, a benzonitrile moiety, and a cyclopentyloxy substituent. Its molecular formula is C12H14N2O, with a molecular weight of approximately 202.25 g/mol. The presence of the amino group suggests potential for biological activity through interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the cyclopentyloxy group : This can be achieved through nucleophilic substitution reactions involving cyclopentanol and appropriate halogenated compounds.

- Introduction of the amino group : This step often involves the reduction of nitro or cyano precursors.

- Final purification : Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it demonstrates strong inhibitory activity against acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest that this compound could be a promising lead in developing treatments for conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Binding Affinity : The amino group facilitates hydrogen bonding with active sites of enzymes, enhancing binding affinity.

- Hydrophobic Interactions : The cyclopentyloxy moiety may contribute to hydrophobic interactions with lipid membranes or protein structures, influencing cellular uptake and bioavailability.

Case Studies

- Antimicrobial Screening : A study involving various synthesized derivatives showed that compounds similar to this compound exhibited varying degrees of antibacterial activity, with some showing promise as effective agents against resistant bacterial strains.

- Neuroprotective Effects : Preliminary studies suggested that the compound may possess neuroprotective properties, potentially through AChE inhibition, which is crucial in managing neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。